molecular formula C20H15F3N4O2 B3474893 ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B3474893
M. Wt: 400.4 g/mol
InChI Key: IUEYCYPJFFQHMM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrroloquinoxaline core. The ethyl ester group at the carboxylate position adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-2-29-19(28)15-16-18(26-14-9-4-3-8-13(14)25-16)27(17(15)24)12-7-5-6-11(10-12)20(21,22)23/h3-10H,2,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEYCYPJFFQHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 2
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ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 3
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 4
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 5
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 6
ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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